1-Boc-3-甲基哌嗪盐酸盐

描述

Piperazine derivatives are a class of organic compounds that have garnered significant interest in various fields of chemistry and materials science due to their versatile applications. These compounds often serve as building blocks for pharmaceuticals, materials with unique dielectric properties, and catalysts for chemical reactions. The focus of this analysis is on the piperazine derivative "1-Boc-3-Methylpiperazine hydrochloride," which is related to the compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including cyclization, protection of functional groups, and purification processes. For instance, the preparation of 1-Methyl-3-Phenylpiperazine involved cyclization using ethyl α-Bromophenylacetate and ethylenediamine, followed by protection with the Boc group, methylation, deprotection, and reduction of the amide group . Similarly, (S)-1-Boc-3-hydroxypiperidine was synthesized from 3-hydroxypyridine, followed by chiral resolution and reaction with (Boc)2O . These methods highlight the complexity and multi-step nature of synthesizing piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and spectroscopic methods. For example, the crystal structure of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate was determined by single crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . Similarly, the structure of 1-methylpiperazine-1,4-diium bis(nitrate) was elucidated, showing an orthorhombic system with a chair conformation for the piperazine ring . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, often serving as catalysts or intermediates. The compound 1,4-disulfopiperazine-1,4-diium chloride was synthesized and used as a dicationic ionic catalyst for the N-Boc protection of amines, demonstrating chemoselectivity and high yields . This showcases the role of piperazine derivatives in facilitating chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized using a range of techniques. The dielectric properties, thermal stability, and fluorescent properties of these compounds are of particular interest. For instance, the dielectric measurements of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were performed to discuss the mechanism of a phase transition . The thermal stability of 1-methylpiperazine-1,4-diium bis(nitrate) was investigated, indicating stability up to 180 °C . Additionally, the antioxidant properties of the same compound were determined using various radical scavenging methods . These properties are essential for the potential application of these compounds in materials science and pharmaceuticals.

科学研究应用

CCR5 拮抗剂的合成

1-Boc-3-甲基哌嗪盐酸盐: 用于合成 CCR5 拮抗剂。 这些拮抗剂在 HIV 研究领域具有重要意义,因为它们阻断 CCR5 受体,而 CCR5 受体是 HIV-1 病毒进入人体细胞的关键入口 .

阿片受体拮抗剂的开发

该化合物用作创建 阿片受体拮抗剂 的反应物。 这些拮抗剂对于开发治疗阿片类药物成瘾和管理疼痛而没有成瘾风险的治疗方法至关重要 .

生长激素促分泌受体拮抗剂的创建

研究人员使用 1-Boc-3-甲基哌嗪盐酸盐 开发 人生长激素促分泌受体 的拮抗剂。 这些被探索用于通过调节食欲和代谢来治疗肥胖的潜在疗法 .

脂肪酸氧化抑制剂

该化合物参与 脂肪酸氧化抑制剂 的合成。 这些抑制剂可以通过调节人体对脂肪酸的能量利用来治疗代谢疾病 .

分子印迹微球 (MIMs)

在分析化学领域,1-Boc-3-甲基哌嗪盐酸盐 被用作制备 分子印迹微球 的模拟模板。 MIMs 在特定分子的选择性分离和传感方面具有应用 .

阴离子交换固定相

它还用于从 1,4-二氮杂环己烷衍生物制备 双官能团强阴离子交换固定相。 这些相在色谱法中对于基于电荷分离化合物至关重要 .

生物材料研究

作为生化试剂,4-N-BOC-2-甲基哌嗪盐酸盐 用于生命科学研究,作为生物材料或有机化合物。 它在与生物化学和分子生物学相关的研究中起着重要作用 .

羧酰胺和羧酸酯的合成

该化合物在各种 羧酰胺和羧酸酯 的合成中得到应用。 这些衍生物在药物化学中对开发新药具有价值 .

安全和危害

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

未来方向

作用机制

- Piperazine-containing compounds are often used as basic and hydrophilic groups to optimize pharmacokinetic properties or as scaffolds for pharmacophoric groups in interactions with target macromolecules .

- Piperazine derivatives can impact various pathways, including signal transduction, metabolism, and cell signaling .

Target of Action

Biochemical Pathways

Action Environment

生化分析

Biochemical Properties

1-Boc-3-Methylpiperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a precursor in the synthesis of biologically active molecules, including antagonists and inhibitors. The compound can interact with enzymes such as protein kinases, which are involved in regulating cellular processes. These interactions can lead to the inhibition or activation of specific pathways, thereby influencing cellular functions .

Cellular Effects

The effects of 1-Boc-3-Methylpiperazine hydrochloride on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinase C, a family of enzymes that play a crucial role in cell signaling. By altering the activity of these enzymes, 1-Boc-3-Methylpiperazine hydrochloride can impact processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1-Boc-3-Methylpiperazine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and the modulation of various cellular pathways. For example, 1-Boc-3-Methylpiperazine hydrochloride has been found to inhibit the activity of certain protein kinases, thereby affecting downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-3-Methylpiperazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-3-Methylpiperazine hydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Boc-3-Methylpiperazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and alterations in physiological functions. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential adverse outcomes .

Metabolic Pathways

1-Boc-3-Methylpiperazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and organismal health .

Transport and Distribution

The transport and distribution of 1-Boc-3-Methylpiperazine hydrochloride within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, 1-Boc-3-Methylpiperazine hydrochloride can accumulate in specific compartments, influencing its localization and activity. These interactions are critical for determining the compound’s overall efficacy and safety .

Subcellular Localization

The subcellular localization of 1-Boc-3-Methylpiperazine hydrochloride is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Boc-3-Methylpiperazine hydrochloride may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

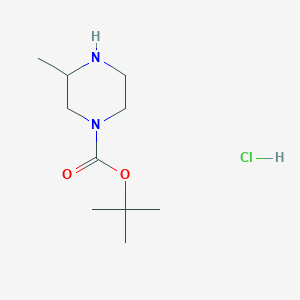

IUPAC Name |

tert-butyl 3-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMIMWDYFYCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647474 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313657-42-0 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)